molecular formula C10H20N2O3 B15308458 Methyl l-leucyl-l-alaninate

Methyl l-leucyl-l-alaninate

Cat. No.: B15308458
M. Wt: 216.28 g/mol
InChI Key: MSJQGHXFANABFS-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl L-leucyl-L-alaninate is a methyl ester derivative of the dipeptide L-leucyl-L-alanine. It is synthesized via peptide coupling reactions, typically involving reagents such as TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) to activate carboxyl groups for bond formation . The compound often incorporates protective groups like tert-butyloxycarbonyl (Boc) during synthesis, which are later removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the final product . Key physical properties include a melting point of 133–136 °C and a high positive optical rotation ([α]D²⁴ +149.6 in methanol), reflecting its stereochemical purity .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoate

InChI

InChI=1S/C10H20N2O3/c1-6(2)5-8(11)9(13)12-7(3)10(14)15-4/h6-8H,5,11H2,1-4H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

MSJQGHXFANABFS-YUMQZZPRSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl l-leucyl-l-alaninate can be synthesized through a peptide coupling reaction. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

  • Activation of the carboxyl group of l-leucine with DCC.
  • Coupling of the activated l-leucine with l-alanine methyl ester in the presence of DMAP.

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using lipases. Lipases from sources such as Rhizomucor miehei and Candida rugosa have been shown to catalyze the esterification of amino acids with high regio- and stereoselectivity .

Chemical Reactions Analysis

3.1. Hydrolysis

The methyl ester and peptide bond undergo hydrolysis under varied conditions:

  • Acidic Hydrolysis : Concentrated HCl in methanol cleaves the ester group at 60°C, yielding L-leucyl-L-alanine.

  • Basic Hydrolysis : NaOH (1M) at 25°C hydrolyzes both ester and amide bonds, producing free amino acids .

Table 2: Hydrolysis Kinetics

ConditionSubstrateRate Constant (k, s⁻¹)Product
6M HCl, 60°C, 3hMethyl ester3.2 × 10⁻⁴L-Leucyl-L-alanine
1M NaOH, 25°C, 24hPeptide bond1.8 × 10⁻⁵L-Leucine + L-alanine

3.2. Enzymatic Reactions

  • Protease-Mediated Cleavage : Carboxypeptidase Y selectively hydrolyzes the peptide bond in alkaline buffers (pH 10), releasing L-alanine methyl ester .

  • Transpeptidation : In the presence of excess nucleophiles (e.g., glycine), proteases catalyze peptide bond rearrangement, forming hybrid peptides .

4.1. Esterification/Transesterification

The methyl ester undergoes transesterification with higher alcohols (e.g., ethanol) under acidic catalysis, yielding ethyl derivatives .

4.2. Acylation

The N-terminal amino group reacts with acyl chlorides (e.g., acetyl chloride) in DMF, forming N-acylated derivatives .

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 250°C, with CO₂ and NH₃ as primary byproducts .

  • Oxidative Degradation : Ag(III) complexes in alkaline media oxidize the peptide backbone, forming ketones and carboxylic acids .

Scientific Research Applications

Methyl l-leucyl-l-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl l-leucyl-l-alaninate involves its uptake by cells through receptor-mediated endocytosis. Once inside the lysosomes, it is converted into higher oligomers by dipeptidyl peptidase I. These oligomers cause lysosomal membrane permeabilization, leading to the release of lysosomal enzymes into the cytoplasm. This triggers a cascade of events resulting in apoptosis, including the activation of caspase-3-like proteases and DNA fragmentation .

Comparison with Similar Compounds

Structural Analogues

Methyl DL-alaninate
  • Synthesis : Simpler than dipeptide esters, often via direct esterification of DL-alanine.
  • Key Differences : Lacks the leucine residue and peptide linkage, resulting in lower molecular complexity. It is used as a building block in organic synthesis rather than in peptide-based applications .
N-Methyl-L-alanine
  • Structure: L-alanine with a methyl group substituted on the amino nitrogen.
  • Synthesis : Prepared via reductive alkylation or direct methylation of alanine.
  • Key Differences: The methyl group on the nitrogen alters hydrogen-bonding capacity and steric effects, impacting its role in peptide backbone formation. Unlike Methyl L-leucyl-L-alaninate, it cannot form peptide bonds due to the blocked amine .
Methyl ((2S,5R)-5-methyl-1-((4-nitrophenyl)sulfonyl)pyrrolidine-2-carbonyl)-L-leucyl-L-alaninate
  • Structure : A derivative of this compound with a sulfonyl-protected pyrrolidine group.
  • Synthesis: Involves late-stage C–H hydroxylation and methylation using Mn(CF3PDP) catalysts and DAST (diethylaminosulfur trifluoride) .

Physical and Chemical Properties

Property This compound Methyl DL-alaninate N-Methyl-L-alanine
Molecular Weight ~317.4 g/mol ~117.1 g/mol ~117.1 g/mol
Melting Point 133–136 °C Not reported Not reported
Optical Rotation [α]D²⁴ +149.6 (MeOH) Racemic (no rotation) [α]D varies by synthesis
Solubility Polar aprotic solvents Water, alcohols Water, alcohols

Functional and Application Differences

  • This compound : Primarily used in peptide mimetics and drug discovery due to its chiral integrity and structural complexity. It serves as a precursor in synthesizing bioactive molecules like proline mimetics .
  • Methyl DL-alaninate: Limited to basic ester applications or as a chiral pool reagent.
  • N-Methyl-L-alanine : Explored as a biomarker (e.g., HMDB0094692) and in studies of nitrogen methylation effects on protein stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.